molecular formula C11H16ClNS B13242758 [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

Cat. No.: B13242758
M. Wt: 229.77 g/mol
InChI Key: FQXJXCSQGONYFX-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine is a secondary amine featuring a 4-chlorophenylmethyl group attached to a propyl chain terminated with a methylsulfanyl (-SMe) moiety. Its molecular formula is C11H15ClNS, with a molecular weight of approximately 228.76 g/mol.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H16ClNS/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

FQXJXCSQGONYFX-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Alkylation of 4-Chlorobenzyl Halides with 3-(Methylsulfanyl)propylamine

This two-step approach is widely applicable for secondary amines:

  • Synthesis of 3-(Methylsulfanyl)propylamine
    • Method A : React 3-chloropropylamine with sodium methanethiolate (NaSMe) in ethanol at 60–80°C.

      $$ \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 + \text{NaSMe} \rightarrow \text{CH}3\text{SCH}2\text{CH}2\text{CH}2\text{NH}_2 + \text{NaCl} $$
    • Method B : Reduce 3-(methylsulfanyl)propionitrile using LiAlH₄ in THF.
  • Benzylamine Formation
    React 4-chlorobenzyl chloride with 3-(methylsulfanyl)propylamine in the presence of K₂CO₃ in DMF at 80°C:
    $$ \text{ClC}6\text{H}4\text{CH}2\text{Cl} + \text{CH}3\text{SCH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{ClC}6\text{H}4\text{CH}2\text{NHCH}2\text{CH}2\text{CH}2\text{SCH}_3 + \text{HCl} $$

Reductive Amination of 4-Chlorobenzaldehyde

Condense 4-chlorobenzaldehyde with 3-(methylsulfanyl)propylamine using NaBH₄ or Pd/C-H₂:
$$ \text{ClC}6\text{H}4\text{CHO} + \text{CH}3\text{SCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{ClC}6\text{H}4\text{CH}2\text{NHCH}2\text{CH}2\text{CH}2\text{SCH}_3 $$

Thiol-Michael Addition Followed by Methylation

  • React 4-chlorobenzylamine with allyl bromide to form $$ \text{ClC}6\text{H}4\text{CH}2\text{NHCH}2\text{CH}2\text{CH}2\text{Br} $$.
  • Perform a thiol-Michael addition with methanethiol, followed by methylation using CH₃I.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Secondary or tertiary amines

Scientific Research Applications

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with a molecular weight of approximately 229.77 g/mol. It features a chlorophenyl group attached to a methyl group, further linked to a propyl chain containing a methyl sulfanyl group. The presence of chlorine and methyl sulfanyl groups gives the compound unique chemical properties and potential biological activities.

Potential Applications

  • Pharmaceuticals: [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can serve as a precursor for developing drugs targeting various diseases due to its biological activities.
  • Agrochemicals: It may find use in agrochemicals or as an intermediate in synthesizing specialty chemicals.

Research suggests that compounds similar to [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The chlorophenyl and methyl sulfanyl groups could enhance these activities because of their electronic properties and ability to interact with biological targets.

  • Molecular Interaction Studies: Studies on the interactions of [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Techniques like molecular docking, spectroscopy, and chromatography can elucidate binding affinities and interaction profiles.

Structural Similarity

Several compounds share structural similarities with [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine, which can provide insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-4-chlorobenzeneethanamineDimethylamino group instead of propylAntidepressant properties
(4-Chlorophenyl)(methylthio)ethanamineSimilar core but shorter chainPotential neuroprotective effects
(4-Bromophenyl)(methylthio)propylamineBromine instead of chlorineAntimicrobial activity

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications/Notes References
[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine C11H15ClNS 228.76 4-Cl-C6H4CH2, -SMe Possible use in metal extraction or drug design
[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine C14H22ClN 254.80 Diethylamino (-NEt2) instead of -SMe Higher basicity; potential extractant
N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine C14H15ClFN3 293.79 2-Cl-6-F-C6H3CH2, imidazole Bioactive potential (e.g., antifungal)
3-(4-Chlorophenyl)propylamine C10H14ClN 183.68 Propyl chain directly attached to 4-Cl-C6H4 Simpler structure; synthetic intermediate
2-fluoro-4-methyl-N-[3-(methylsulfanyl)propyl]aniline C11H16FNS 213.31 2-F-4-Me-C6H3, -SMe Solubility influenced by fluorine
Key Observations:
  • Electron-Withdrawing vs. In contrast, the diethylamino analogue () has electron-donating groups, increasing basicity and solubility in acidic media .
  • Sulfur vs. Nitrogen Functionalization : The methylsulfanyl group (-SMe) may enhance lipophilicity and metal-binding capacity compared to nitrogen-rich analogues (e.g., imidazole in ), which are more polar and prone to hydrogen bonding .
  • Aromatic Substitution Patterns : Fluorine and methyl substitutions () alter electronic and steric profiles, affecting reactivity and intermolecular interactions .

Physicochemical Properties

  • Lipophilicity: The -SMe group in the target compound likely increases logP compared to the diethylamino analogue, enhancing membrane permeability but reducing water solubility.
  • Thermal Stability : Sulfur-containing amines may exhibit lower thermal stability than nitrogen-only counterparts due to weaker C-S bonds.

Biological Activity

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine, also known by its CAS number 1250632-34-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the chlorophenyl and methylsulfanyl groups suggests potential interactions with dopaminergic and adrenergic systems, which are crucial for various neuropsychiatric and cardiovascular functions.

Biological Activities

  • Neuroprotective Effects : Compounds structurally related to [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine have shown neuroprotective properties. For instance, studies on dopamine receptor agonists indicate that similar compounds can promote neuronal survival and protect against neurodegeneration in models of Parkinson's disease .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The mechanism is hypothesized to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines, similar to other arylamine derivatives that have been documented .
  • Antiviral Properties : Some analogues have demonstrated activity against viral infections, particularly adenoviruses. The compounds were found to inhibit viral replication effectively while maintaining low cytotoxicity levels .

Case Studies

Study ReferenceBiological ActivityFindings
NeuroprotectionDemonstrated protective effects on dopaminergic neurons in vitro.
AntiviralShowed significant inhibition of adenoviral replication with low cytotoxicity (IC50 = 0.27 μM).
AntitumorInduced apoptosis in various cancer cell lines with IC50 values ranging from 10-50 μM.

Structure-Activity Relationship (SAR)

The biological activity of [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be influenced by modifications to its structure. Research into SAR has shown that:

  • Substituents on the phenyl ring can enhance receptor affinity and selectivity.
  • The methylsulfanyl group plays a crucial role in modulating the compound's lipophilicity, affecting its bioavailability and distribution.

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